molecular formula C12H12N4O5 B14927837 N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B14927837
M. Wt: 292.25 g/mol
InChI Key: DVNXALRSLJTKTL-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a nitro group at the 4-position and a carboxamide group at the 3-position, along with a 3,5-dimethoxyphenyl group attached to the nitrogen atom of the pyrazole ring

Preparation Methods

The synthesis of N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide typically involves the reaction of 3,5-dimethoxyaniline with a suitable pyrazole precursor. One common method involves the condensation of 3,5-dimethoxyaniline with 4-nitro-1H-pyrazole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography .

Chemical Reactions Analysis

N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the ATPase activity of p68 RNA helicase, a protein involved in cell proliferation and tumor progression. By binding to p68, the compound disrupts its function, leading to the downregulation of oncogenic pathways and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C12H12N4O5

Molecular Weight

292.25 g/mol

IUPAC Name

N-(3,5-dimethoxyphenyl)-4-nitro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C12H12N4O5/c1-20-8-3-7(4-9(5-8)21-2)14-12(17)11-10(16(18)19)6-13-15-11/h3-6H,1-2H3,(H,13,15)(H,14,17)

InChI Key

DVNXALRSLJTKTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=C(C=NN2)[N+](=O)[O-])OC

Origin of Product

United States

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